N-benzyl-2-[(4-bromophenyl)sulfonylamino]propanamide
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Overview
Description
N-benzyl-2-[(4-bromophenyl)sulfonylamino]propanamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyl group, a bromophenyl group, and a sulfonylamino group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(4-bromophenyl)sulfonylamino]propanamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with N-benzylpropanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(4-bromophenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-[(4-bromophenyl)sulfonylamino]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(4-bromophenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, affecting their function. The bromophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[(4-chlorophenyl)sulfonylamino]propanamide
- N-benzyl-2-[(4-fluorophenyl)sulfonylamino]propanamide
- N-benzyl-2-[(4-methylphenyl)sulfonylamino]propanamide
Uniqueness
N-benzyl-2-[(4-bromophenyl)sulfonylamino]propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets. Additionally, the bromophenyl group can affect the compound’s lipophilicity, potentially improving its pharmacokinetic properties.
Properties
IUPAC Name |
N-benzyl-2-[(4-bromophenyl)sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-12(16(20)18-11-13-5-3-2-4-6-13)19-23(21,22)15-9-7-14(17)8-10-15/h2-10,12,19H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLFILWONKJAQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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